molecular formula C17H11Br B14154504 2-Bromomethylfluoranthene CAS No. 88746-58-1

2-Bromomethylfluoranthene

Cat. No.: B14154504
CAS No.: 88746-58-1
M. Wt: 295.2 g/mol
InChI Key: OBPLBICJMCINMR-UHFFFAOYSA-N
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Description

2-Bromomethylfluoranthene is a brominated derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH) This compound is characterized by the presence of a bromomethyl group attached to the fluoranthene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromomethylfluoranthene typically involves the bromination of fluoranthene. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process must ensure high purity and yield, often requiring purification steps such as recrystallization or chromatography to remove any by-products or unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions: 2-Bromomethylfluoranthene can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form fluoranthenecarboxaldehyde or fluoranthenecarboxylic acid.

    Reduction Reactions: Reduction of the bromomethyl group can yield methylfluoranthene.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromomethylfluoranthene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromomethylfluoranthene largely depends on its chemical reactivity. The bromomethyl group can participate in various reactions, leading to the formation of reactive intermediates. These intermediates can interact with molecular targets, such as enzymes or receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable compound in synthetic organic chemistry and various research applications .

Properties

CAS No.

88746-58-1

Molecular Formula

C17H11Br

Molecular Weight

295.2 g/mol

IUPAC Name

2-(bromomethyl)fluoranthene

InChI

InChI=1S/C17H11Br/c18-10-11-8-12-4-3-7-15-13-5-1-2-6-14(13)16(9-11)17(12)15/h1-9H,10H2

InChI Key

OBPLBICJMCINMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC4=CC(=CC2=C43)CBr

Origin of Product

United States

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